1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate
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Overview
Description
1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate is a complex organic compound that features a thiazole ring, a carbamate group, and a diphenylhexane backbone. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as employing catalysts and solvents that facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and carbamate group play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways . This compound can inhibit or activate enzymes, block or stimulate receptors, and alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Ritonavir: A protease inhibitor used in the treatment of HIV, which also contains a thiazole ring and carbamate group.
Lopinavir: Another protease inhibitor with a similar structure and function to ritonavir.
Darunavir: A protease inhibitor with a thiazole ring, used in combination with other antiretroviral agents.
Uniqueness
1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and therapeutic applications .
Properties
Molecular Formula |
C25H29N3O4S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate |
InChI |
InChI=1S/C25H29N3O4S/c1-18(29)27-21(12-19-8-4-2-5-9-19)14-24(30)23(13-20-10-6-3-7-11-20)28-25(31)32-16-22-15-26-17-33-22/h2-11,15,17,21,23-24,30H,12-14,16H2,1H3,(H,27,29)(H,28,31) |
InChI Key |
LGKRKMCCXYIVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O |
Origin of Product |
United States |
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